molecular formula C11H16ClNO B591886 (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1227798-75-5

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B591886
CAS No.: 1227798-75-5
M. Wt: 213.705
InChI Key: SEBSLTSQSAXLOG-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of products, depending on the nature of the substituents involved.

Mechanism of Action

The mechanism of action of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride include:

  • ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
  • ®-2-(4-Methylphenyl)pyrrolidine hydrochloride
  • ®-2-(4-Ethoxyphenyl)pyrrolidine hydrochloride

Uniqueness

What sets ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride apart from these similar compounds is its unique combination of chemical properties, which make it particularly useful in certain applications. For example, the presence of the methoxy group may confer specific reactivity or binding characteristics that are not present in the other compounds.

Properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSLTSQSAXLOG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.